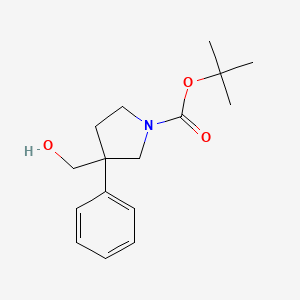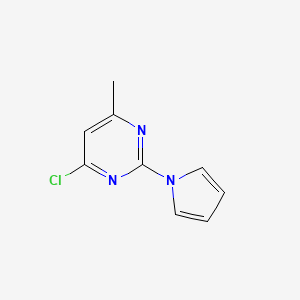![molecular formula C11H16BrNO B1405859 (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1344951-39-8](/img/structure/B1405859.png)
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine, or commonly referred to as 1-bromo-2-propanolamine, is an organic compound with a molecular formula of C7H13BrO. It is a colorless, odorless, and volatile liquid that is soluble in water and alcohol. 1-bromo-2-propanolamine is a key intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in the production of various industrial chemicals.
Scientific Research Applications
1. Toxicokinetic Studies
(Richter et al., 2019) explored the toxicokinetics of NBOMe derivatives, a class related to the compound . Their study focused on understanding drug interactions, individual polymorphisms, elimination routes, and toxicological screening procedures. The research involved identifying phase I and II metabolites and evaluating toxicological detectability.
2. Water-Soluble Amine Phenols
(Caravan & Orvig, 1997) conducted research on water-soluble amine phenols, relevant to the compound . They measured complex formation constants and investigated solution structures using NMR and UV spectroscopic studies, comparing them with solid-state structures for analogous complexes.
3. Poly Vinyl Alcohol/Acrylic Acid Hydrogels
(Aly & El-Mohdy, 2015) modified radiation-induced hydrogels through condensation with various amines, including compounds similar to the one . Their research focused on the swelling properties, thermal stability, and potential medical applications of these modified polymers.
4. Chemoenzymatic Strategy for Drug Precursors
(Mourelle-Insua et al., 2016) developed enzymatic strategies for synthesizing enantioenriched amines, which are valuable precursors for antimicrobial agents like Levofloxacin. Their work provides insight into the synthesis of complex molecules relevant to the compound .
5. Complexation Stability Constants
(Pařík & Chlupatý, 2014) studied the synthesis, properties, and complexation stability constants of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines. This research contributes to understanding the complexation behavior of similar compounds.
6. Synthesis of Antimicrobial Agents
(Sherekar et al., 2021) worked on the synthesis and characterization of compounds for antimicrobial applications. Their approach to creating new molecules provides insights relevant to the synthesis of compounds like (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine.
7. Chiral Halogenated Amines Synthesis
(Dawood et al., 2018) focused on the synthesis of chiral halogenated amines using amine transaminases, which is relevant to understanding the synthesis and applications of the compound .
8. Polysubstituted Pyrroles Synthesis
(Kumar et al., 2017) developed a method for synthesizing polysubstituted pyrroles, which is relevant to the synthesis and applications of halogenated amines.
properties
IUPAC Name |
(1S)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNWMPAFYVANH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
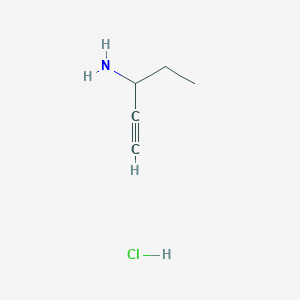
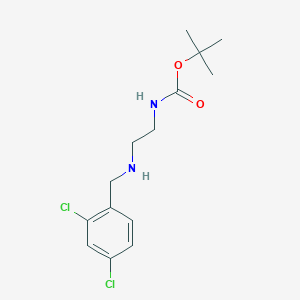


![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
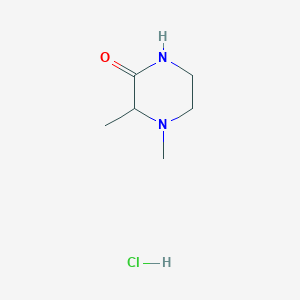

![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)
